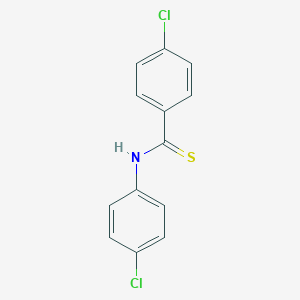

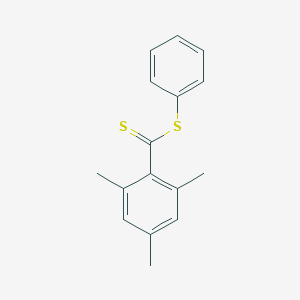

![molecular formula C9H10N2S B188851 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 4651-91-6](/img/structure/B188851.png)

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

説明

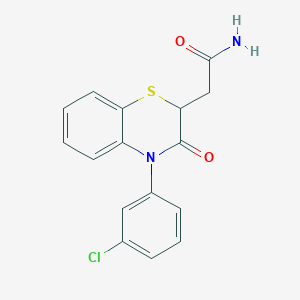

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a chemical compound with the linear formula C9H10N2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of related compounds involves the condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde . Another method involves the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 3-iminobutyronitrile .Molecular Structure Analysis

The molecular structure of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is characterized by a linear formula of C9H10N2S . The CAS Number is 4651-91-6 and the molecular weight is 178.257 .科学的研究の応用

NRF2 Activation and Anti-Inflammatory Activity

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile compounds have been shown to activate NRF2 through a non-electrophilic mechanism. This activation plays a crucial role in inhibiting inflammation in macrophages stimulated by lipopolysaccharide from E. coli (LPSEc). Additionally, these compounds exhibit metabolic stability in liver microsomes from humans, rats, and mice, indicating potential for therapeutic applications in anti-inflammatory treatments .

Pharmaceutical Intermediate

This compound serves as an active pharmaceutical intermediate. It has been used in the synthesis of potentially tridentate Schiff bases (HSAT) through condensation with salicylaldehyde. These Schiff bases have further been utilized to form a series of copper (II) complexes, indicating its utility in coordination chemistry and potential pharmaceutical applications .

Synthesis of Thienopyrimidine Derivatives

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a derivative of the compound , has been employed in the preparation of thienopyrimidine derivatives. These derivatives are significant due to their diverse pharmacological activities .

Azo Dye Formation

The same ethyl derivative mentioned above has also been used to synthesize azo dyes. Azo dyes are important due to their vivid colors and applications in dyeing textiles and other materials .

Synthesis of Hydrazono-3-oxobutanamide Derivatives

Another application involves the use of the ethyl derivative for synthesizing N-(3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-aryl hydrazono-3-oxobutanamide derivatives. These compounds have potential applications in various fields including medicinal chemistry .

Catalyst in Gewald Reaction

The compound has been used as a reactant in the Gewald reaction under solvent-free conditions to produce 2-aminothiophene-3-carbonitrile derivatives. This showcases its role as a key reactant in organic synthesis methodologies .

Anti-Microbial Activity

A series of derivatives synthesized from this compound have shown anti-microbial activity. This indicates its potential as a starting material for developing new anti-microbial agents .

Each application demonstrates the versatility and importance of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in scientific research and pharmaceutical development.

X-Mol Thermo Fisher Scientific SAGE Journals Sigma Aldrich BMC Chemistry

Safety and Hazards

作用機序

Target of Action

The primary target of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is the nuclear factor (erythroid-derived 2)-like 2 (NRF2) . NRF2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .

Mode of Action

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile activates NRF2 via a non-electrophilic mechanism . It disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, interfering with the KEAP1’s Kelch domain .

Biochemical Pathways

Upon activation, NRF2 dissociates from KEAP1 and translocates into the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant genes . This leads to the production of antioxidant proteins that neutralize reactive oxygen species and reduce oxidative stress .

Result of Action

The activation of NRF2 by 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile leads to a decrease in inflammation. It inhibits inflammation stimulated by Escherichia coli Lipopolysaccharide (LPS Ec) in macrophages . The compound also reverses the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) .

特性

IUPAC Name |

2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHVMGAFAKSNOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196864 | |

| Record name | 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | |

CAS RN |

4651-91-6 | |

| Record name | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4651-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4651-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

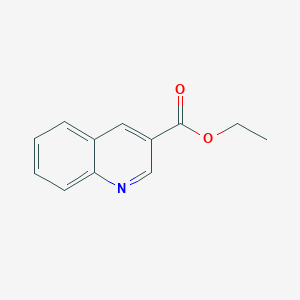

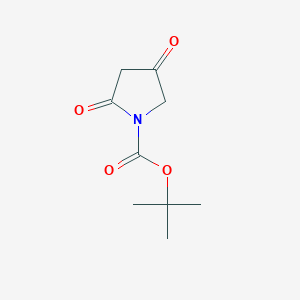

![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)

![2-Phenylimidazo[2,1-a]isoquinoline](/img/structure/B188784.png)